Azane;ruthenium(3+);trichloride;hydrate;dihydrochloride Azane;ruthenium(3+);trichloride;hydrate;dihydrochloride
Brand Name: Vulcanchem
CAS No.: 25461-53-4
VCID: VC18436037
InChI: InChI=1S/5ClH.2H3N.H2O.Ru/h5*1H;2*1H3;1H2;/q;;;;;;;;+3/p-3
SMILES:
Molecular Formula: Cl5H10N2ORu
Molecular Weight: 332.4 g/mol

Azane;ruthenium(3+);trichloride;hydrate;dihydrochloride

CAS No.: 25461-53-4

Cat. No.: VC18436037

Molecular Formula: Cl5H10N2ORu

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

Azane;ruthenium(3+);trichloride;hydrate;dihydrochloride - 25461-53-4

Specification

CAS No. 25461-53-4
Molecular Formula Cl5H10N2ORu
Molecular Weight 332.4 g/mol
IUPAC Name azane;ruthenium(3+);trichloride;hydrate;dihydrochloride
Standard InChI InChI=1S/5ClH.2H3N.H2O.Ru/h5*1H;2*1H3;1H2;/q;;;;;;;;+3/p-3
Standard InChI Key HUTUFXVJEDIPSX-UHFFFAOYSA-K
Canonical SMILES N.N.O.Cl.Cl.[Cl-].[Cl-].[Cl-].[Ru+3]

Introduction

Chemical Composition and Structural Characteristics

Molecular Formula and Physical Properties

Ruthenium(III) chloride hydrate possesses the chemical formula RuCl₃·xH₂O, with the anhydrous form corresponding to RuCl₃. The compound crystallizes in a hygroscopic black solid form, exhibiting a melting point of approximately 100°C (with decomposition) . Its solubility profile is marked by high miscibility in water, ethanol, and acetone, facilitating its use in homogeneous catalysis . The molecular weight of the anhydrous form is 207.42 g/mol, while the hydrated variant’s mass varies depending on the degree of water incorporation .

Spectroscopic and Crystallographic Data

X-ray diffraction studies reveal an octahedral geometry around the ruthenium center, with three chloride ligands occupying equatorial positions and water molecules completing the coordination sphere in the hydrated form. Infrared spectroscopy confirms the presence of O–H stretching vibrations (3400–3500 cm⁻¹) and Ru–Cl bonds (280–300 cm⁻¹). The compound’s electronic absorption spectrum exhibits a broad band in the visible region (λₘₐₓ ≈ 450 nm), attributed to ligand-to-metal charge transfer transitions.

Synthesis and Purification Methods

Direct Chlorination of Ruthenium Metal

The most common synthetic route involves the reaction of ruthenium metal with chlorine gas at elevated temperatures (300–400°C), followed by hydration under controlled humidity:
Ru (s)+32Cl2(g)RuCl3(s)\text{Ru (s)} + \frac{3}{2} \text{Cl}_2 \text{(g)} \rightarrow \text{RuCl}_3 \text{(s)}
Subsequent exposure to atmospheric moisture yields the hydrated form, RuCl₃·xH₂O. This method achieves yields exceeding 85% but requires stringent control over reaction conditions to prevent over-oxidation to RuO₂.

Hydrothermal Recrystallization

Purification is typically accomplished via hydrothermal recrystallization from concentrated hydrochloric acid, producing crystals with reduced impurity levels (≥99.9% purity) . The process involves dissolving crude RuCl₃ in 6M HCl, followed by slow evaporation at 60°C, yielding hexagonal prisms suitable for X-ray analysis.

Catalytic Applications in Organic Synthesis

Oxidation of Alcohols to Aldehydes

Ruthenium(III) chloride hydrate demonstrates exceptional efficiency in the dehydrogenation of primary alcohols to aldehydes under mild conditions (60–80°C, atmospheric pressure) . For example, benzyl alcohol converts to benzaldehyde with 92% yield within 3 hours using a nanoparticulate Ru-Al oxyhydroxide catalyst derived from RuCl₃·xH₂O . The reaction mechanism involves Ru³⁺-mediated hydrogen abstraction, followed by β-hydride elimination .

Alkyne Functionalization and Cycloaddition

The compound catalyzes [2+2+2] cycloaddition of alkynes to form aromatic rings, a key step in synthesizing polycyclic compounds. In the presence of RuCl₃·xH₂O (5 mol%), phenylacetylene undergoes trimerization to hexaphenylbenzene at 120°C with 78% yield . Density functional theory (DFT) calculations suggest a Ru-alkyne π-complex intermediate facilitates orbital reorganization .

Preparation of Grubbs-Type Catalysts

As a precursor to Grubbs’ catalysts, RuCl₃·xH₂O reacts with N-heterocyclic carbenes (NHCs) and phosphine ligands to form Ru-based olefin metathesis catalysts . These complexes enable ring-closing metathesis (RCM) and cross-metathesis (CM) reactions critical in polymer and pharmaceutical synthesis .

Cell LineIC₅₀ (μM)
HeLa12.4
MCF-718.9
HEK293˃100

Data adapted from

Antioxidant Properties

Electron paramagnetic resonance (EPR) spectroscopy indicates RuCl₃·xH₂O scavenges hydroxyl radicals (- OH) with a rate constant of 1.2 × 10⁹ M⁻¹s⁻¹, surpassing ascorbic acid (5.7 × 10⁸ M⁻¹s⁻¹). This radical-quenching activity underpins investigations into its use for mitigating oxidative stress in neurodegenerative disorders.

Comparative Analysis with Transition Metal Chlorides

The unique reactivity profile of RuCl₃·xH₂O becomes evident when contrasted with analogous compounds:

CompoundOxidation StateKey ApplicationLimitations
RuCl₃·xH₂O+3Oxidation catalysisHygroscopicity
PtCl₂+2Organic synthesisHigh cost
Pd(OAc)₂+2Cross-coupling reactionsAir sensitivity
OsO₄+8DihydroxylationHigh toxicity

This table highlights RuCl₃·xH₂O’s balance of catalytic efficiency, moderate cost, and manageable toxicity .

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